

Application Notes and Protocols for FGFR1 Inhibitor Administration in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction: Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation and survival of cancer cells. Targeting FGFR1 with selective inhibitors is a promising therapeutic strategy. These application notes provide detailed protocols for the in vivo administration of a representative selective FGFR1 inhibitor in a mouse xenograft model, based on publicly available data for well-characterized compounds. While the specific compound "FGFR1 inhibitor-17" is not widely documented, the following protocols for selective FGFR1 inhibitors like Pemigatinib and PD173074 can serve as a comprehensive guide for preclinical research.

Data Presentation: In Vivo Efficacy of Selective FGFR1 Inhibitors

The following tables summarize quantitative data from in vivo studies of various selective FGFR inhibitors in mouse xenograft models.

Table 1: Pemigatinib (INCB054828) In Vivo Efficacy



Cancer Type	Animal Model	Cell Line/Mod el	Administr ation Route	Dosage	Treatmen t Duration	Outcome
Acute Myeloid Leukemia (AML)	Humanized NSG mice	KG1 (FGFR1 fusion)	Oral gavage	0.3 mg/kg, once daily	14 days	Significant tumor growth suppressio n.[1][2]
Gastric Cancer	SCID mice	KATO III (FGFR2 amp)	Oral gavage	0.03, 0.1, 0.3, 1 mg/kg, once daily	10 days	Dose-dependent tumor growth suppressio n.[1][2]
Bladder Carcinoma	RNU rats	RT-112 (FGFR3 fusion)	Oral gavage	0.3, 1 mg/kg, once daily	14 days	Significant tumor growth suppressio n.[1][2]
Cholangioc arcinoma	nu/nu mice	CTG-0997 (PDX)	Oral gavage	0.3, 1 mg/kg, once daily	42 days	Significant tumor growth suppressio n.[1][2]

Table 2: PD173074 In Vivo Efficacy



Cancer Type	Animal Model	Cell Line	Administr ation Route	Dosage	Treatmen t Duration	Outcome
Small Cell Lung Cancer (SCLC)	Nude mice	H-510	Oral	Not Specified	28 days	Impaired tumor growth and increased median survival.[3]
Small Cell Lung Cancer (SCLC)	Nude mice	H-69	Oral	Not Specified	28 days	Complete tumor responses in 50% of mice lasting >6 months.[3]
Bladder Cancer	Nude mice	MGH-U3, RT112, SW780	Intraperiton eal (i.p.)	20 mg/kg/day	Not Specified	Significantl y delayed tumor growth.[3]

Table 3: AZD4547 In Vivo Efficacy



Cancer Type	Animal Model	Cell Line/Mod el	Administr ation Route	Dosage	Treatmen t Duration	Outcome
Non-Small Cell Lung Cancer (NSCLC)	Nude mice	FGFR1- amplified PDTX	Oral	12.5 or 25 mg/kg, QD	2-3 weeks	Potent tumor stasis or regression. [5]
Ovarian Cancer	Mouse xenograft	-	-	15 mg/kg	-	Efficiently inhibited tumor growth.[6]

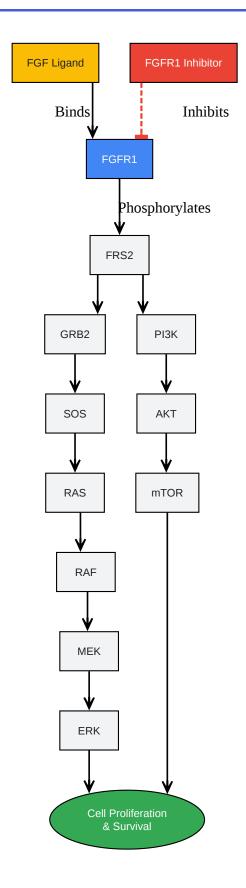
Table 4: Lucitanib In Vivo Efficacy

Cancer Type	Animal Model	Cell Line/Mod el	Administr ation Route	Dosage	Treatmen t Duration	Outcome
Lung, Gastric, Endometria I Cancer	Nude mice	FGFR1/2 amplified & non- amplified	Oral (p.o.)	2.5, 5, 10, 20 mg/kg, QD	-	Dose-dependent tumor growth inhibition.

Signaling Pathway Diagram

The binding of Fibroblast Growth Factors (FGFs) to FGFR1 leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.[8][9] Key pathways activated include the RAS-MAPK and PI3K-AKT pathways.[9]





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Caption: FGFR1 Signaling Pathway and Point of Inhibition.



Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model

This protocol outlines the procedure for establishing a subcutaneous tumor xenograft model in immunodeficient mice, a common method for evaluating the in vivo efficacy of anti-cancer agents.[10][11][12]

Materials:

- Cancer cell line with known FGFR1 alteration
- · Cell culture medium and reagents
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Matrigel (optional, can improve tumor take rate)
- 6-8 week old immunodeficient mice (e.g., athymic nude, SCID, or NSG)
- Sterile syringes (1 mL) and needles (25-27 gauge)
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- Calipers for tumor measurement
- 70% ethanol for disinfection

Procedure:

- Cell Preparation:
 - Culture cancer cells in appropriate medium until they reach 80-90% confluency in the logarithmic growth phase.[10]
 - Harvest the cells by trypsinization and wash them with PBS or serum-free medium.



- Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion (should be >95%).[13]
- Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1x10⁷ to 5x10⁷ cells/mL.[13] Keep the cell suspension on ice.
- Subcutaneous Injection:
 - Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
 - Shave the injection site on the flank of the mouse.
 - Disinfect the injection site with 70% ethanol.
 - Gently lift the skin and subcutaneously inject 100-200 μL of the cell suspension.[10]
 - Withdraw the needle slowly to prevent leakage of the cell suspension.[12]
 - Monitor the mice until they have fully recovered from anesthesia.
- Tumor Growth Monitoring:
 - Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.
 - Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[10][13]
 - When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³),
 randomize the mice into treatment and control groups.[13]

Protocol 2: Administration of a Representative FGFR1 Inhibitor (Oral Gavage)

This protocol provides a general procedure for the oral administration of a selective FGFR1 inhibitor, based on methods used for compounds like Pemigatinib.

Materials:



- FGFR1 inhibitor compound
- Vehicle for formulation (e.g., 10% Acacia in water, or a solution of DMSO, PEG300, and Tween80 in water)
- Oral gavage needles (20-22 gauge, ball-tipped)
- Sterile syringes (1 mL)
- Balance and weighing supplies

Procedure:

- Inhibitor Formulation (Example for PD173074):
 - Prepare a stock solution of the inhibitor in DMSO (e.g., 150 mg/mL).[14]
 - For the final dosing solution, mix 20 μL of the DMSO stock with 400 μL of PEG300 until clear.[14]
 - Add 50 μL of Tween80 and mix until clear.[14]
 - Add 530 μL of sterile water to reach a final volume of 1 mL.[14]
 - Prepare the formulation fresh daily.[14]
- Oral Administration:
 - Gently restrain the mouse.
 - Measure the appropriate volume of the inhibitor formulation based on the mouse's body weight and the desired dosage.
 - Insert the gavage needle carefully into the esophagus.
 - Slowly administer the formulation.
 - Monitor the mouse for any signs of distress after administration.

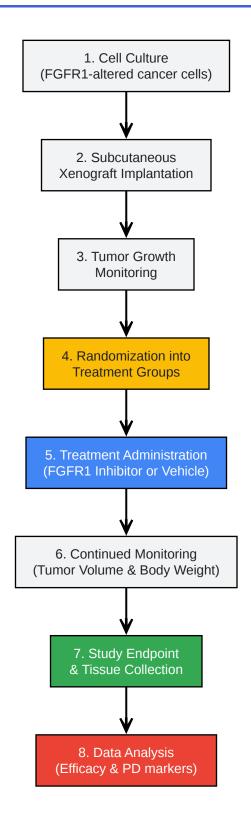


- Treatment and Monitoring:
 - Administer the inhibitor or vehicle control to the respective groups once daily (or as determined by pharmacokinetic studies) for the specified treatment duration.
 - Continue to monitor tumor volume and body weight 2-3 times per week.
 - At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy study of an FGFR1 inhibitor.





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Caption: In Vivo Efficacy Study Workflow.



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